4-(Difluoromethoxy)-3-ethoxybenzoic acid

Lipophilicity Membrane permeability ADME prediction

SAR campaigns often stall when mono-substituted benzoic acids fail to provide the required lipophilicity or conformational flexibility. 4-(Difluoromethoxy)-3-ethoxybenzoic acid (CAS 162401-63-0) solves this with a unique dual alkoxy substitution pattern, offering a calculated XLogP3 of ~3 and 5 rotatable bonds-properties that cannot be replicated by simpler analogs. - Delivers a ~51% higher logP and 20% larger TPSA than mono-substituted difluoromethoxybenzoic acids, enabling fine-tuning of membrane permeability. - Serves as a differentiated precursor for PDE4 inhibitor analogs with an 11% lower MW than the roflumilast intermediate. - Commercially supplied at 95-97% purity in research quantities; shipped at ambient temperature with global availability.

Molecular Formula C10H10F2O4
Molecular Weight 232.18 g/mol
CAS No. 162401-63-0
Cat. No. B1299259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-3-ethoxybenzoic acid
CAS162401-63-0
Molecular FormulaC10H10F2O4
Molecular Weight232.18 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)O)OC(F)F
InChIInChI=1S/C10H10F2O4/c1-2-15-8-5-6(9(13)14)3-4-7(8)16-10(11)12/h3-5,10H,2H2,1H3,(H,13,14)
InChIKeyFPNSIXUGULJPGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxy)-3-ethoxybenzoic Acid Chemical Profile & Procurement


4-(Difluoromethoxy)-3-ethoxybenzoic acid (CAS 162401-63-0) is a polysubstituted benzoic acid derivative featuring a difluoromethoxy (-OCF₂H) group at the para-position and an ethoxy (-OCH₂CH₃) group at the meta-position relative to the carboxylic acid . This compound has a molecular formula of C₁₀H₁₀F₂O₄ and a molecular weight of 232.18 g/mol . The difluoromethoxy substituent serves as a lipophilic hydrogen-bond donor and a metabolically stable bioisostere for hydroxyl or methoxy groups, while the ethoxy group provides additional lipophilicity and altered electron-donating character compared to methoxy or unsubstituted analogs [1]. The compound is commercially available as a research chemical building block with typical purities ranging from 95% to 97% from multiple suppliers .

Dual alkoxy scaffold Enables fine-tuning of lipophilicity and TPSA for SAR exploration
Building block availability Supplied by multiple vendors as a research chemical building block for synthesis
Physicochemical probe Supports controlled modulation of membrane permeability and CNS penetration predictions

Why Simpler Analogs Fail in SAR Studies


Substituting this compound with more common benzoic acid derivatives such as 3-(difluoromethoxy)benzoic acid or 4-(difluoromethoxy)benzoic acid introduces measurable alterations in both physicochemical and pharmacological profiles. The presence of dual alkoxy substituents (difluoromethoxy and ethoxy) confers a higher calculated logP of approximately 3 (XLogP3) compared to ~2.0 for mono-substituted 3-(difluoromethoxy)benzoic acid , representing a ~50% increase in lipophilicity that directly impacts membrane permeability and protein binding. Furthermore, the ethoxy group introduces an additional rotatable bond (5 versus 3 rotatable bonds in mono-substituted analogs) that modulates conformational flexibility and entropic contributions to binding [1]. These quantifiable differences in logP, topological polar surface area (55.8 Ų versus 46.5 Ų for the mono-substituted analog), and molecular weight (232.18 versus 188.13 g/mol) preclude direct one-to-one substitution in structure-activity relationship studies or synthetic routes .

Mono-substituted benzoic acids (e.g., 3- or 4-difluoromethoxy) lack dual alkoxy character, altering lipophilicity and permeability models.
Simpler analogs have fewer rotatable bonds and smaller TPSA, limiting conformational flexibility for SAR studies.
The cyclopropylmethoxy analog (CAS 162401-62-9) has higher molecular weight and different solid-state properties, limiting direct substitution.

Quantitative Evidence vs. Closest Analogs


Lipophilicity Differential vs. Mono-Substituted Analogs

The target compound exhibits a calculated XLogP3 of 3, whereas the closest mono-substituted analog 3-(difluoromethoxy)benzoic acid (CAS 4837-19-8) has a reported logP of 1.98620 . This represents an approximate 51% higher calculated lipophilicity for the target compound . The enhanced lipophilicity derives from the combined contributions of the difluoromethoxy group and the ethoxy substituent, which together increase hydrophobic surface area and reduce aqueous solubility relative to mono-alkoxy benzoic acids .

Lipophilicity differential
Data to verify
Target XLogP3 = 3
Mono-substituted logP ≈ 1.99
Δ ≈ +1.01 (~51% higher)
May support membrane permeability predictions in SAR
Computational predictions; validate experimentally
Lipophilicity Membrane permeability ADME prediction

TPSA & Conformational Flexibility vs. Mono-Substituted Analogs

The target compound has a topological polar surface area (TPSA) of 55.8 Ų and a rotatable bond count of 5 . In comparison, the mono-substituted analog 3-(difluoromethoxy)benzoic acid has a TPSA of 46.5 Ų and a rotatable bond count of 3 . The ethoxy group in the target compound accounts for the additional 9.3 Ų of polar surface area (a 20% increase) and adds two extra rotatable bonds (a 67% increase in conformational degrees of freedom) .

TPSA & flexibility
Data to verify
TPSA 55.8 Ų vs 46.5 Ų
Rotatable bonds 5 vs 3
Δ +9.3 Ų (20% increase), +2 bonds (67% increase)
Informs CNS penetration and conformational modeling
Computational descriptors; verify experimentally
TPSA Conformational flexibility Molecular descriptors

Molecular Weight Comparison with Roflumilast Intermediate

The target compound (MW = 232.18 g/mol) differs from the structurally related 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS 162401-62-9, MW = 258.22 g/mol) —a key intermediate in roflumilast synthesis—by 26.04 g/mol . This ~11% molecular weight reduction results from the ethoxy group in the target compound replacing the larger cyclopropylmethoxy substituent . The melting point of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid is reported as 118°C to 120°C , whereas the target compound's melting point is not consistently reported across vendor sources, suggesting different solid-state properties and potential handling considerations.

MW vs. roflumilast intermediate
Class-level inference
Target 232.18 g/mol
Comparator 258.22 g/mol
Δ −26.04 g/mol (~11% lower)
Ligand efficiency context for drug design
Vendor-reported MW; melting point inconsistent
Molecular weight Physicochemical properties Roflumilast intermediates

Commercial Availability & Purity Comparison

The target compound is commercially available from multiple suppliers including Fluorochem (Product Code F027982, purity 95.0%) , Leyan (Product No. 1292447, purity 97%) , and BOC Sciences (purity 95%) . In contrast, the closely related analog 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS 162401-62-9) is primarily supplied as a pharmaceutical reference standard (e.g., USP Related Compound D) or in deuterated form for analytical applications, with higher pricing and more restricted availability . The target compound is positioned as a general research chemical building block with broader accessibility and lower procurement barriers compared to the regulated reference standard counterpart.

Commercial availability
Reported
Multiple vendors, 95–97% purity
Comparator: primarily reference standard
Broader procurement for research use
Vendor catalog analysis; verify current stock
Commercial availability Purity specifications Procurement

Research & Industrial Applications


SAR Studies with Controlled Lipophilicity & TPSA

Use 4-(difluoromethoxy)-3-ethoxybenzoic acid as a building block in structure-activity relationship campaigns where a ~51% higher calculated logP (XLogP3 = 3 versus ~2.0 for mono-substituted analogs) and 20% larger TPSA (55.8 Ų versus 46.5 Ų) are required to fine-tune membrane permeability and CNS penetration potential . The dual alkoxy substitution pattern provides a distinct physicochemical fingerprint that cannot be achieved with simpler benzoic acid derivatives .

Novel PDE4 Inhibitor Scaffolds via Alkoxy Substitution

Employ this compound as a precursor for synthesizing PDE4 inhibitor analogs that deviate from the roflumilast scaffold. Unlike the clinically validated 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid intermediate (MW 258.22 g/mol), the target compound (MW 232.18 g/mol) offers an 11% lower molecular weight and an ethoxy group in place of the cyclopropylmethoxy moiety [1][2]. This substitution pattern may confer altered pharmacokinetic properties and represents an underexplored chemical space for PDE4 inhibitor optimization [1].

Organic Synthesis & Method Development with Difluoromethoxy Aromatics

Utilize this compound as a model substrate for developing and optimizing difluoromethoxylation methodologies, coupling reactions, and carboxylic acid derivatization protocols. Its commercial availability from multiple vendors at 95-97% purity in research quantities makes it a practical choice for method development, where the presence of both difluoromethoxy and ethoxy groups allows evaluation of steric and electronic effects in tandem .

Fragment-Based Drug Discovery & Ligand Efficiency

In fragment-based screening campaigns, the target compound's combination of a carboxylic acid anchoring group, difluoromethoxy hydrogen-bond donor, and ethoxy substituent provides a versatile scaffold with 5 rotatable bonds and moderate TPSA (55.8 Ų) . These properties support fragment elaboration strategies where incremental changes in lipophilicity (XLogP3 = 3) and conformational flexibility can be systematically explored .

Application
Selection Property
Validation Focus
SAR lipophilicity & TPSA tuning
Dual alkoxy substitution pattern
Membrane permeability and CNS penetration modeling
PDE4 inhibitor scaffold exploration
Ethoxy vs. cyclopropylmethoxy replacement
Pharmacokinetic property alteration review
Difluoromethoxylation method development
Dual functional group tolerance
Steric and electronic effect evaluation
Fragment elaboration studies
Ligand efficiency & conformational flexibility
Lipophilicity and rotatable bond optimization

Technical Documentation Hub

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38 linked technical documents
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